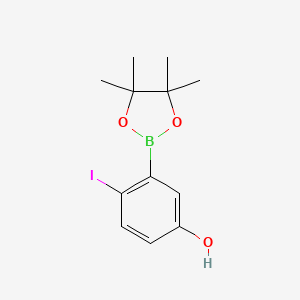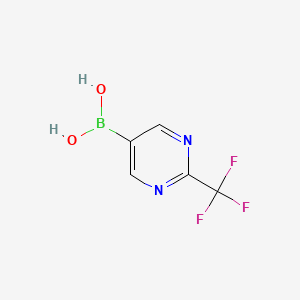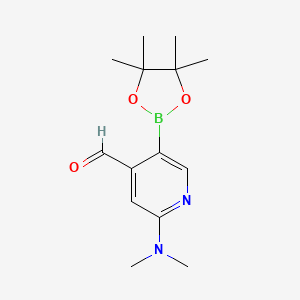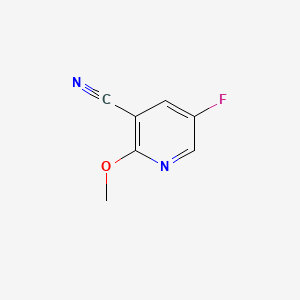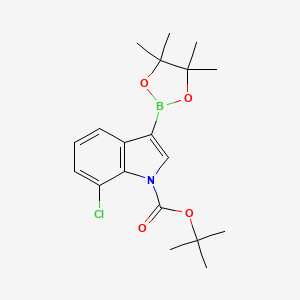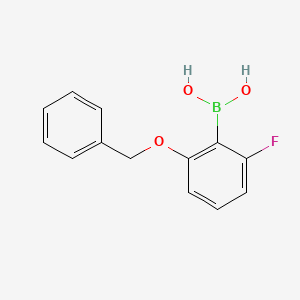
L-4-Hydroxyphenyl-d4-alanine-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-4-Hydroxyphenyl-d4-alanine-d1: is a synthetic amino acid that is commonly used in medical research. It is a stable isotope-labeled compound, often utilized as a tracer in metabolic studies and as a reference standard in analytical chemistry. The compound has a molecular formula of C9H11NO3 and a molecular weight of 181.19 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-4-Hydroxyphenyl-d4-alanine-d1 involves the incorporation of deuterium atoms into the phenyl and alanine moieties. This can be achieved through various chemical and enzymatic methods. One common approach is the use of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity deuterated reagents and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: L-4-Hydroxyphenyl-d4-alanine-d1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
L-4-Hydroxyphenyl-d4-alanine-d1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in medical research to investigate the metabolism of amino acids and their role in various diseases.
Industry: Applied in the production of stable isotope-labeled compounds for use in research and development.
Mécanisme D'action
The mechanism of action of L-4-Hydroxyphenyl-d4-alanine-d1 involves its incorporation into metabolic pathways where it acts as a tracer. The compound is metabolized similarly to its non-deuterated counterpart, allowing researchers to study the dynamics of amino acid metabolism. The molecular targets and pathways involved include the dopamine synthesis pathway, where it is converted to dopamine through enzymatic reactions .
Comparaison Avec Des Composés Similaires
L-3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
L-Phenylalanine: An essential amino acid involved in the biosynthesis of proteins.
L-Tyrosine: A precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Uniqueness: L-4-Hydroxyphenyl-d4-alanine-d1 is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed dynamics of amino acid metabolism is crucial.
Propriétés
Numéro CAS |
1226919-57-8 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
186.222 |
Nom IUPAC |
(2S)-2-amino-2-deuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D |
Clé InChI |
OUYCCCASQSFEME-DINGIVGRSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Synonymes |
L-4-Hydroxyphenyl-d4-alanine-d1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


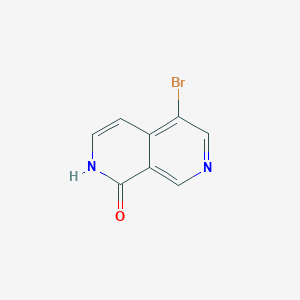
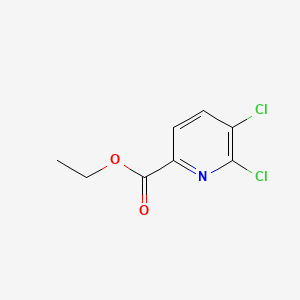
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
